5-alpha-Cholestan-2-beta-OL

Description

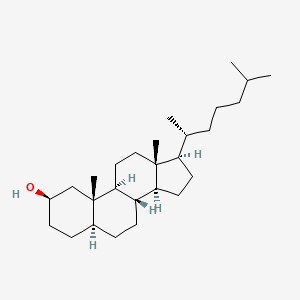

5-Alpha-Cholestan-2-beta-OL (CAS: Not explicitly provided; PubChem CID: 12724562) is a cholestane-derived sterol with a hydroxyl group at the C2 position in the beta orientation. Its molecular formula is C₂₇H₄₈O, and its molecular weight is 388.7 g/mol . The IUPAC name reflects its stereochemistry: (2R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-2-ol. It is typically stored at room temperature and has a purity of >95% .

Properties

Molecular Formula |

C27H48O |

|---|---|

Molecular Weight |

388.7 g/mol |

IUPAC Name |

(2R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-2-ol |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-13-14-24-22-12-10-20-9-11-21(28)17-27(20,5)25(22)15-16-26(23,24)4/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26-,27+/m1/s1 |

InChI Key |

IANFNNPXOUVDGW-VBWRGJNHSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H](CC4)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-alpha-Cholestan-2-beta-OL typically involves the reduction of cholesterol derivatives. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound can involve the extraction from animal fats, such as bovine brain or liver. The compound can also be synthesized through chemical processes involving ketone-alcohol interconversion, ketone-alcohol sulfonation, and sulfate hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 5-alpha-Cholestan-2-beta-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or aldehydes.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed:

Oxidation: Formation of 5-alpha-cholestan-3-one.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of halogenated steroids.

Scientific Research Applications

5-alpha-Cholestan-2-beta-OL has a wide range of applications in scientific research:

Chemistry: Used as a standard in lipid analysis using high-performance liquid chromatography (HPLC).

Biology: Studied for its role in cellular processes and interactions with proteins.

Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

Industry: Utilized in the production of steroidal drugs and other chemical products .

Mechanism of Action

The mechanism of action of 5-alpha-Cholestan-2-beta-OL involves its interaction with specific molecular targets, such as enzymes and receptors. It can bind to proteins like human serum albumin (HSA) through non-covalent interactions, influencing various biological pathways. The binding affinity and thermodynamic parameters indicate that the interaction is thermodynamically favorable .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Hydroxyl Group Orientation

(a) (5-Alpha)-Cholestan-3-Beta-OL

- CAS : 80-97-7

- Molecular Formula : C₂₇H₄₈O (MW: 388.68 g/mol)

- Structure : Hydroxyl group at C3-beta position.

- Physical Properties : White to beige powder; stored at <+8°C to maintain stability .

- Applications : Used in lipid analysis and as a reference standard in sterol research .

- Safety: Classified as non-hazardous under (EC) No 1272/2008 .

(b) 5-Alpha-Cholestan-3-Alpha-OL

- CAS : 1107-59-1 (as acetate derivative)

- Structure : Hydroxyl group at C3-alpha position.

- Synthesis : Prepared via isomerization reactions, highlighting the role of stereochemical control in synthesis .

(c) 5-Alpha-Cholestan-6-Alpha-OL

- Structure : Hydroxyl group at C6-alpha position.

- Reactivity : Substitution reactions at C6 involve Walden inversion mechanisms, differing from C2 or C3 positions .

Comparison Table: Positional Isomers

Functionalized Derivatives

(a) 5-Alpha-Cholestan-3-Beta-OL Acetate

- CAS : 1107-59-1

- Structure : Acetylated derivative of the C3-beta isomer.

- Properties : Enhanced lipophilicity due to esterification, making it suitable for chromatographic studies .

(b) 5-Alpha-Cholesta-8,24-Dien-3-Beta-OL

- CAS: Not provided; EINECS: 204-880-9

- Structure : Contains double bonds at C8 and C24, with a hydroxyl group at C3-beta.

- Role : Intermediate in zymosterol biosynthesis, highlighting the impact of unsaturation on metabolic pathways .

Comparison Table: Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.